

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

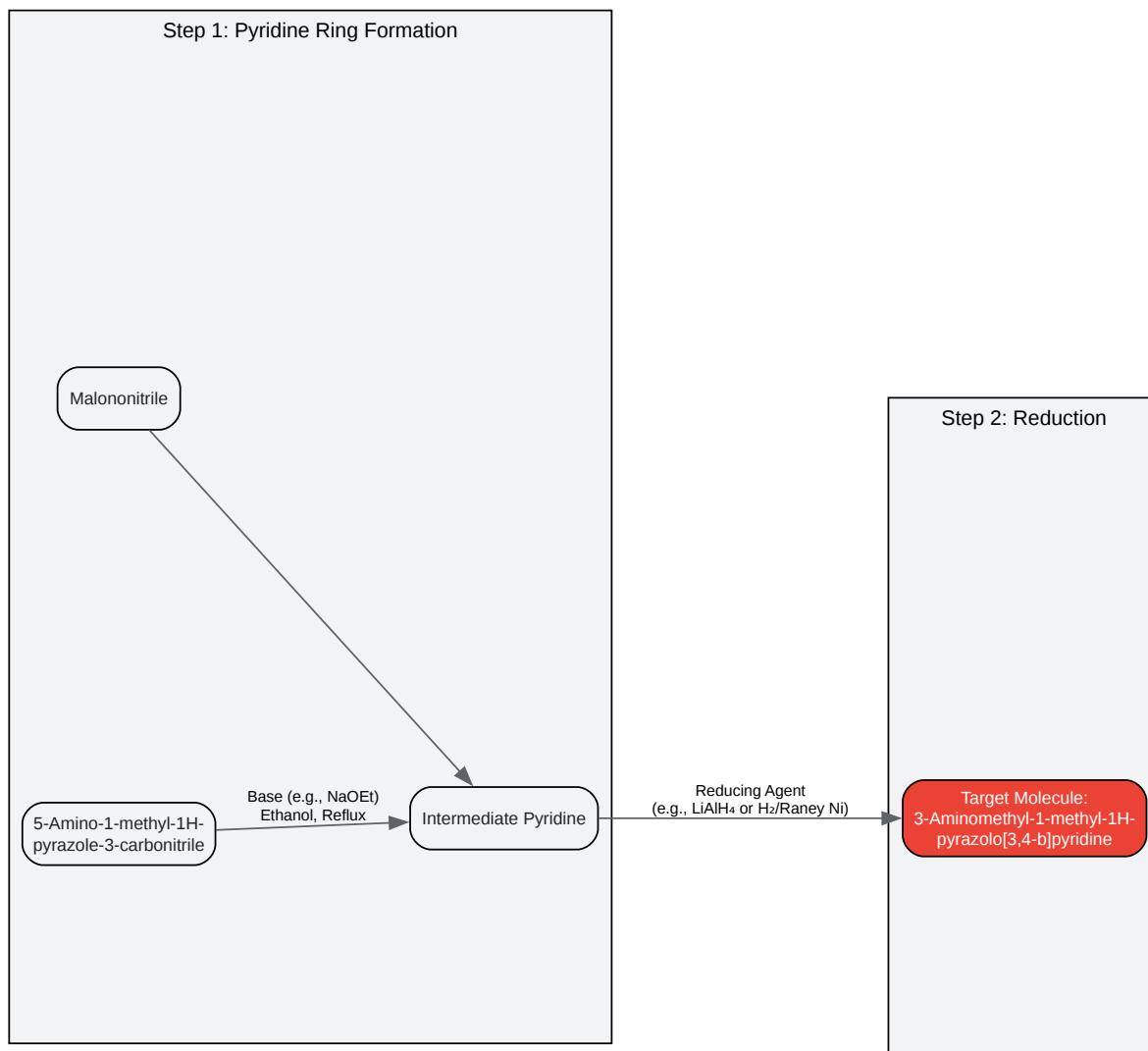
Compound Name: 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1529534

[Get Quote](#)

An In-Depth Technical Guide to **3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine**: Synthesis, Properties, and Therapeutic Potential

Introduction to a Privileged Scaffold


The field of medicinal chemistry is continually driven by the search for molecular frameworks that can serve as versatile platforms for drug design. One such framework that has garnered significant attention is the 1H-pyrazolo[3,4-b]pyridine core.^[1] This fused heterocyclic system is considered a "privileged scaffold" due to its structural rigidity and its ability to present functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets.^{[2][3]}

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a vast range of pharmacological activities, including potent inhibition of various protein kinases, which has led to their investigation as anticancer, anti-inflammatory, and antiviral agents.^{[2][4][5]} The scaffold's pyrazole moiety can act as a crucial hydrogen bond donor and acceptor, while the pyridine ring offers a site for π - π stacking interactions, making it an ideal "hinge-binding" motif for enzymes like kinases.^[5]

This guide focuses on a specific, functionally rich derivative: **3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine**. The introduction of a methyl group at the N1 position prevents tautomerization and can enhance metabolic stability, while the aminomethyl group at the C3

position introduces a basic center capable of forming key salt-bridge interactions within target proteins, potentially increasing both potency and solubility.

Figure 2: Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Figure 2: Proposed Synthetic Workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize **3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine** from 5-Amino-1-methyl-1H-pyrazole-3-carbonitrile.

Step 1: Synthesis of 3-Cyano-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

- Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
- Initial Reaction: To this solution, add 5-amino-1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq). Stir the mixture for 15 minutes at room temperature.
- Cyclization: Add malononitrile (1.1 eq) dropwise to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid. The resulting precipitate can be filtered, washed with cold ethanol and water, and dried under vacuum to yield the intermediate cyanopyridine.

Step 2: Reduction of the Nitrile to the Primary Amine

- Setup: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF).
- Addition: Cool the suspension to 0 °C in an ice bath. Add the 3-cyano-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine intermediate (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
- Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

- Extraction: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF and ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude material via column chromatography on silica gel to obtain the final product, **3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine**.

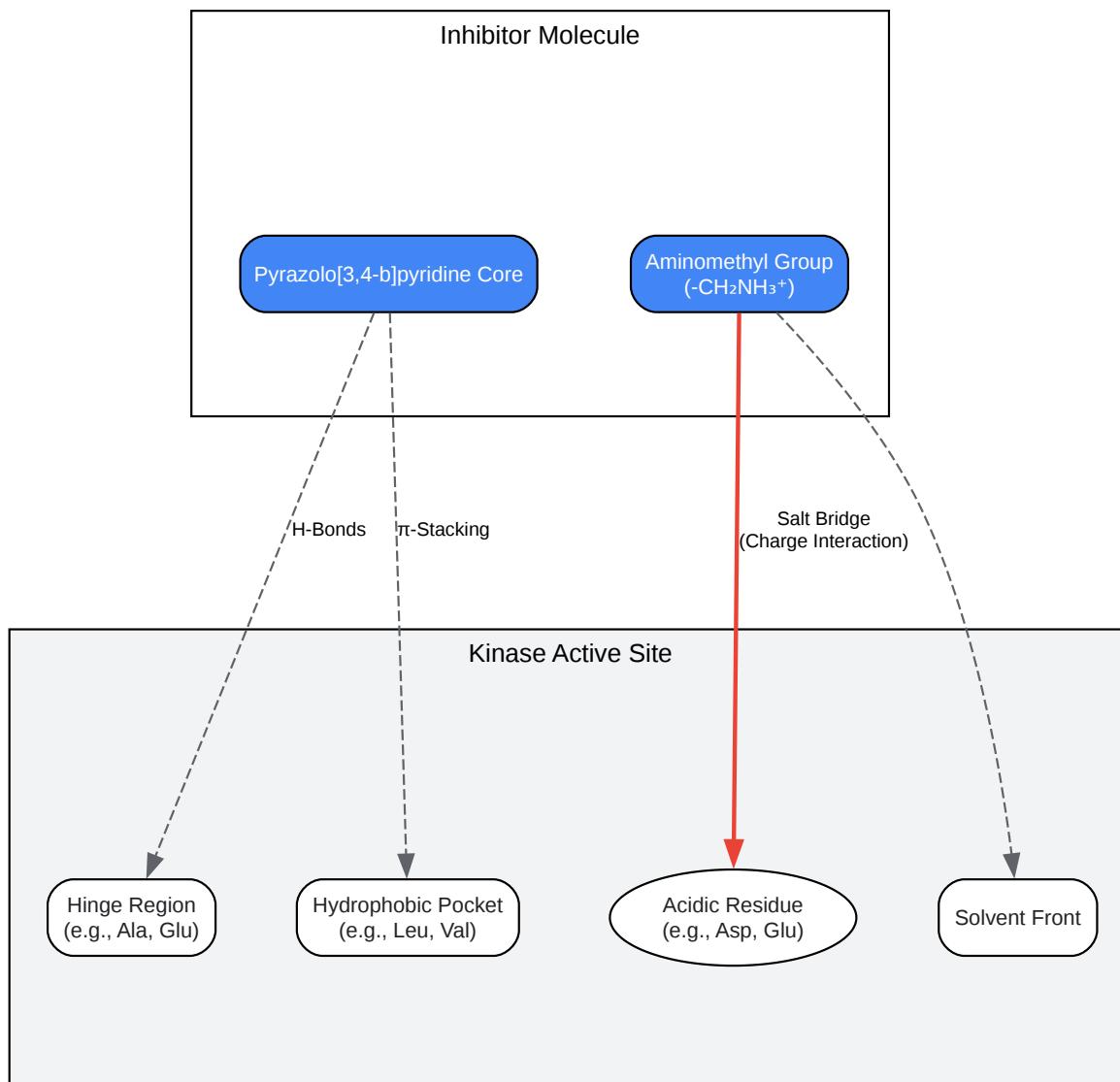
Chemical Reactivity

The molecule possesses three primary sites of reactivity:

- Aminomethyl Group: This primary amine is nucleophilic and basic. It readily undergoes N-acylation with acid chlorides or anhydrides, N-alkylation, and can form salts with various acids, a property often used to improve the aqueous solubility of drug candidates.
- Pyridine Nitrogen (N-7): The lone pair on this nitrogen atom imparts basicity and allows for protonation. It is less basic than the exocyclic amine due to the electron-withdrawing nature of the fused aromatic system.
- Aromatic Core: The fused ring system is relatively electron-deficient. Electrophilic aromatic substitution is challenging but may occur at the C-4 or C-5 positions under forcing conditions. The core is generally stable to a wide range of reaction conditions.

Applications in Drug Discovery

The true value of **3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine** lies in its potential as a building block for potent and selective therapeutics, particularly as kinase inhibitors. [6][7]


A Scaffold for Kinase Inhibition

Protein kinases are a major class of drug targets, especially in oncology. Potent inhibitors often bind to the ATP-binding site, and the pyrazolo[3,4-b]pyridine scaffold is exceptionally well-suited for this role.

- Hinge Binding: The N-2 and the N-H of the pyrazole ring (or an amino substituent at C3) can form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that anchors many inhibitors.

- **Hydrophobic Pockets:** The planar aromatic surface can engage in favorable π -stacking and van der Waals interactions with hydrophobic residues in the active site.
- **Solvent-Exposed Region:** The aminomethyl group is perfectly positioned to extend out towards the solvent-exposed region of the ATP pocket. This allows it to interact with charged or polar amino acid residues, such as aspartate or glutamate, forming strong, charge-assisted hydrogen bonds (salt bridges) that can dramatically increase binding affinity and selectivity.

Figure 3: Hypothetical Kinase Binding Mode

[Click to download full resolution via product page](#)

Caption: Figure 3: Diagram of the scaffold's potential interactions in a kinase active site.

Potential Therapeutic Areas

Given the extensive research on related compounds, this molecule is a promising starting point for developing drugs in several areas:

- Oncology: As inhibitors of Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and others involved in cell proliferation and survival. [5][7]* Immunology and Inflammation: Targeting kinases involved in inflammatory signaling pathways.
- Neurodegenerative Diseases: Some pyrazolopyridine derivatives have shown potential in models of Alzheimer's disease. [8]

Conclusion and Future Directions

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine represents a molecule of significant strategic value for modern drug discovery. Its synthesis is achievable through established chemical transformations, and its structure combines the proven kinase-binding properties of the pyrazolopyridine core with a versatile aminomethyl functional group that can be exploited to achieve high potency and selectivity.

While much of its potential is inferred from related structures, the logical next steps are clear:

- Experimental Validation: The proposed synthesis should be carried out and the compound's physicochemical and spectroscopic properties must be experimentally confirmed.
- Library Synthesis: The reactive aminomethyl handle should be used to create a library of derivatives (e.g., amides, sulfonamides) to explore the structure-activity relationship (SAR).
- Biological Screening: The compound and its derivatives should be screened against a broad panel of protein kinases and other relevant biological targets to identify initial hits for therapeutic development.

This guide provides the foundational knowledge for researchers and drug development professionals to begin unlocking the therapeutic potential of this promising chemical entity.

References

- Barreiro, E. J., Lima, L. M., & Fraga, C. A. M. (2002). Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-

inflammatory and anti-platelet agents. *Bioorganic & Medicinal Chemistry Letters*, 12(1), 9-12.

[\[Link\]](#)

- Ibarrondo, J., & Elguero, J. (2021).
- Al-Omair, M. A., Ali, R., Al-Majid, A. M., Barakat, A., & Al-Agamy, M. H. M. (2023). Development of New Pyrazolo [3,4-b] Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II α Inhibitors with Broad-Spectrum Cytotoxicity. *Pharmaceuticals*, 16(11), 1599. [\[Link\]](#)
- Nafie, M. S., & El-Hashash, M. A. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. *Molecular Diversity*. [\[Link\]](#)
- Ganthi, H. P., Ponneri, S. P., Yennity, V. R., & Balasubramanian, S. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. *ACS Omega*. [\[Link\]](#)
- MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Kandeel, M. M., Mohamed, F. A., & El-Mogazy, S. M. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β -Amyloid Plaques. *Molecules*, 23(10), 2469. [\[Link\]](#)
- El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. *Journal of the Chinese Chemical Society*, 54(2), 437-444. [\[Link\]](#)
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. *RSC Medicinal Chemistry*, 13(5), 596-604. [\[Link\]](#)
- Fun, H.-K., et al. (2015). Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
- PubChem. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine.
- ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926).
- PubChem. (n.d.). 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine.
- ResearchGate. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. *European Journal of Medicinal Chemistry*, 238, 114467. [\[Link\]](#)
- Molecules. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II α Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β -Amyloid Plaques [mdpi.com]
- To cite this document: BenchChem. [3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1529534#3-aminomethyl-1-methyl-1h-pyrazolo-3-4-b-pyridine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com